An In-depth Technical Guide to the Chemical Properties of Bromocyclohexane-d11
An In-depth Technical Guide to the Chemical Properties of Bromocyclohexane-d11
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromocyclohexane-d11, a deuterated analog of bromocyclohexane (B57405), serves as a valuable tool in a multitude of scientific disciplines, particularly in mechanistic studies of chemical reactions and as an internal standard for mass spectrometry-based quantitative analysis.[1] Its unique isotopic labeling allows for the elucidation of reaction pathways and the precise quantification of its non-deuterated counterpart in complex matrices. This technical guide provides a comprehensive overview of the chemical and physical properties of Bromocyclohexane-d11, detailed experimental considerations, and visualizations of relevant chemical transformations.
Chemical and Physical Properties
The physical and chemical properties of Bromocyclohexane-d11 are summarized in the table below. The data presented is a compilation from various sources and provides a foundational understanding of the compound's characteristics.
| Property | Value |
| Molecular Formula | C₆D₁₁Br |
| Molecular Weight | 174.12 g/mol [2] |
| CAS Number | 35558-49-7[2] |
| Appearance | Colorless to light yellow liquid[2] |
| Boiling Point | 166-167 °C (lit.)[2] |
| Density | 1.412 g/mL at 25 °C (lit.)[2] |
| Refractive Index (n20/D) | 1.492 (lit.)[2] |
| Isotopic Purity | ≥98 atom % D[2] |
| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol (B145695) and ether.[3] |
Spectroscopic Properties
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Due to the high degree of deuteration (≥98 atom % D), the ¹H NMR spectrum of Bromocyclohexane-d11 would exhibit very weak signals corresponding to the residual protons. The chemical shifts of these protons would be similar to those in bromocyclohexane.
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¹³C NMR: The ¹³C NMR spectrum is expected to show signals for the six carbon atoms of the cyclohexane (B81311) ring. The chemical shifts would be comparable to those of bromocyclohexane, with potential minor isotopic shifts. The signals would likely appear as multiplets due to coupling with deuterium (B1214612). For bromocyclohexane, the carbon attached to bromine (C1) appears around 55-60 ppm, while the other carbons of the ring resonate between 25 and 35 ppm.
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²H NMR: A deuterium NMR spectrum would show a broad signal corresponding to the deuterons on the cyclohexane ring.
Mass Spectrometry (MS):
The mass spectrum of Bromocyclohexane-d11 is characterized by a molecular ion peak (M⁺) that is 11 mass units higher than that of bromocyclohexane.[2] Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio, which will result in two molecular ion peaks of similar intensity at m/z 173 and 175 for the deuterated compound.
Common fragmentation patterns for alkyl halides include the loss of the halogen atom and the loss of HBr (or DBr in this case). The fragmentation of the cyclohexane ring would also contribute to the overall spectrum.
Infrared (IR) Spectroscopy:
The IR spectrum of Bromocyclohexane-d11 will differ significantly from that of bromocyclohexane in the C-H stretching region. The C-D stretching vibrations appear at lower frequencies (around 2100-2250 cm⁻¹) compared to C-H stretches (around 2850-3000 cm⁻¹). The C-Br stretching frequency is typically found in the fingerprint region, between 500 and 600 cm⁻¹.
Synthesis
While a specific detailed protocol for the synthesis of Bromocyclohexane-d11 is not widely published, a common and logical route would involve the bromination of its deuterated alcohol precursor, Cyclohexanol-d12.
Experimental Protocol: Synthesis of Bromocyclohexane-d11 from Cyclohexanol-d12 (Proposed)
This protocol is adapted from the synthesis of bromocyclohexane from cyclohexanol.
Materials:
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Cyclohexanol-d12
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Hydrobromic acid (48%)
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Concentrated sulfuric acid
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Sodium bicarbonate solution (5%)
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Anhydrous calcium chloride
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Dichloromethane (or other suitable organic solvent)
Procedure:
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In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place Cyclohexanol-d12.
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Cool the flask in an ice bath and slowly add concentrated hydrobromic acid with stirring.
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After the addition of HBr, slowly add concentrated sulfuric acid dropwise while maintaining the low temperature.
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Once the addition is complete, remove the ice bath and heat the mixture to reflux for 1-2 hours.
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After reflux, allow the mixture to cool to room temperature. Two layers will form.
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Separate the lower aqueous layer from the upper organic layer containing the product.
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Wash the organic layer sequentially with water, 5% sodium bicarbonate solution, and finally with water.
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Dry the organic layer over anhydrous calcium chloride.
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Filter to remove the drying agent.
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Purify the crude Bromocyclohexane-d11 by distillation. Collect the fraction boiling at approximately 166-167 °C.
Logical Workflow for the Synthesis of Bromocyclohexane-d11
Caption: A logical workflow diagram illustrating the key stages in the proposed synthesis of Bromocyclohexane-d11 from Cyclohexanol-d12.
Chemical Reactivity and Mechanistic Studies
Bromocyclohexane-d11 is an excellent substrate for studying the mechanisms of nucleophilic substitution (Sₙ1 and Sₙ2) and elimination (E1 and E2) reactions. The presence of deuterium atoms allows for the investigation of kinetic isotope effects (KIEs), providing insights into the rate-determining steps of these reactions.
Nucleophilic Substitution Reactions (Sₙ1 and Sₙ2)
The substitution of the bromine atom by a nucleophile can proceed through two different pathways:
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Sₙ2 Mechanism: A one-step process where the nucleophile attacks the carbon atom bearing the bromine at the same time as the bromide ion leaves. This is favored by strong, unhindered nucleophiles and polar aprotic solvents.
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Sₙ1 Mechanism: A two-step process involving the formation of a carbocation intermediate, which is then attacked by the nucleophile. This is favored by weak nucleophiles and polar protic solvents.
Sₙ2 Reaction Pathway
Caption: A diagram illustrating the concerted, one-step Sₙ2 reaction pathway.
Sₙ1 Reaction Pathway
Caption: A diagram illustrating the two-step Sₙ1 reaction pathway involving a carbocation intermediate.
Elimination Reactions (E2)
In the presence of a strong, sterically hindered base, Bromocyclohexane-d11 can undergo an E2 elimination reaction to form cyclohexene-d10 (B72652). This reaction is stereospecific and requires an anti-periplanar arrangement of a β-deuterium and the bromine atom.
Experimental Protocol: E2 Elimination of Bromocyclohexane-d11 (Adapted)
This protocol is based on the elimination reaction of bromocyclohexane.
Materials:
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Bromocyclohexane-d11
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Potassium tert-butoxide
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tert-Butanol (anhydrous)
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Diethyl ether
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Saturated sodium chloride solution
Procedure:
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In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve potassium tert-butoxide in anhydrous tert-butanol.
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Add Bromocyclohexane-d11 to the solution dropwise with stirring.
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Heat the reaction mixture to reflux for the time specified in the relevant literature (typically 1-3 hours).
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After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water.
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Extract the aqueous layer with diethyl ether.
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Combine the organic extracts and wash them with saturated sodium chloride solution.
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Dry the organic layer over anhydrous magnesium sulfate.
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Filter to remove the drying agent.
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Carefully remove the solvent by rotary evaporation to obtain the crude cyclohexene-d10 product.
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The product can be further purified by distillation if necessary.
E2 Reaction Pathway
Caption: A diagram illustrating the concerted, one-step E2 elimination pathway.
Applications
The primary applications of Bromocyclohexane-d11 stem from its isotopic labeling:
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Internal Standard: Due to its chemical similarity to bromocyclohexane and its distinct mass, it is an ideal internal standard for quantitative analysis by GC-MS or LC-MS.[1] It helps to correct for variations in sample preparation and instrument response.
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Mechanistic Studies: The deuterium labels serve as probes to elucidate reaction mechanisms. The kinetic isotope effect, observed when a C-D bond is broken in the rate-determining step, provides valuable information about the transition state of a reaction.
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Tracer Studies: In metabolic studies, the deuterium atoms can be used to trace the fate of the cyclohexane ring in biological systems.
Safety and Handling
Bromocyclohexane-d11 should be handled with the same precautions as its non-deuterated analog. It is a flammable liquid and may cause skin and eye irritation.[4] It should be used in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. Store in a cool, dry, and well-ventilated area away from heat and ignition sources.
Conclusion
Bromocyclohexane-d11 is a specialized chemical with significant utility in research and development. Its well-defined physical properties and the predictable nature of its chemical reactivity, coupled with the unique insights provided by its isotopic labeling, make it an indispensable tool for chemists and drug development professionals. This guide provides a foundational understanding of its properties and applications, enabling researchers to effectively utilize this compound in their studies.
